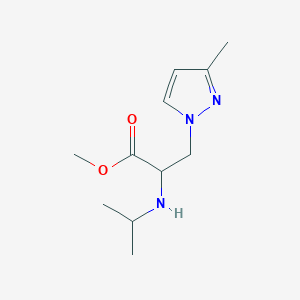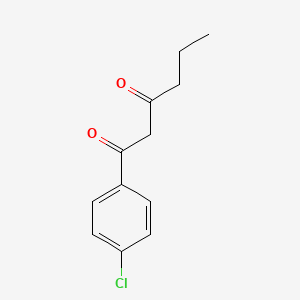
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene is an organic compound with the molecular formula C11H14Br2O and a molecular weight of 322.04 g/mol . This compound is characterized by the presence of two bromine atoms and an isopropoxyethyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene can be synthesized through various organic reactions. One common method involves the bromination of 2-(1-isopropoxyethyl)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce alcohols or ketones .
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene is used in several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-isopropoxybenzene: Similar structure but lacks the additional bromine atom on the isopropoxyethyl group.
1-Bromo-2-(bromomethyl)benzene: Contains a bromomethyl group instead of an isopropoxyethyl group.
1-Bromo-2-ethylbenzene: Contains an ethyl group instead of an isopropoxyethyl group.
Uniqueness
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene is unique due to the presence of both bromine atoms and the isopropoxyethyl group, which confer distinct reactivity and properties compared to similar compounds .
Propiedades
Fórmula molecular |
C11H14Br2O |
|---|---|
Peso molecular |
322.04 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromo-1-propan-2-yloxyethyl)benzene |
InChI |
InChI=1S/C11H14Br2O/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3 |
Clave InChI |
UWBQTWFPKKOFSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(CBr)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





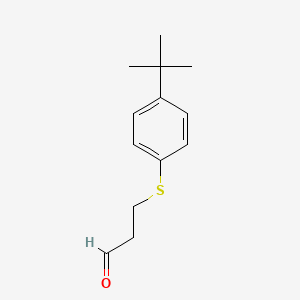
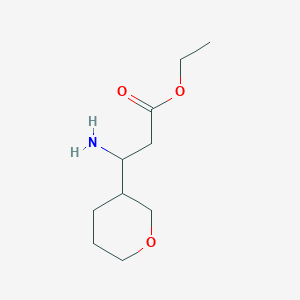
![2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)](/img/structure/B13630849.png)
![1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13630852.png)

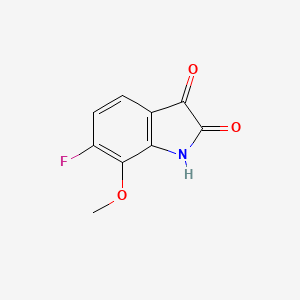
![3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride](/img/structure/B13630867.png)
